molecular formula C23H19ClN6O2S B2386073 N-(4-CHLOROBENZYL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE CAS No. 1207059-96-8

N-(4-CHLOROBENZYL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B2386073
CAS No.: 1207059-96-8
M. Wt: 478.96
InChI Key: VNBOTPHOEXGCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-CHLOROBENZYL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZYL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the preparation of the core structure, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROBENZYL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-CHLOROBENZYL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROBENZYL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROBENZYL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN6O2S/c1-32-18-8-4-16(5-9-18)19-12-20-22-26-27-23(29(22)10-11-30(20)28-19)33-14-21(31)25-13-15-2-6-17(24)7-3-15/h2-12H,13-14H2,1H3,(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBOTPHOEXGCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=C(C=C5)Cl)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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